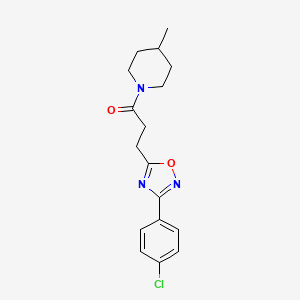
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as CQHC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the quinoline family of compounds and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide in lab experiments is its fluorescence properties, which make it useful as a probe for the detection of metal ions. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide. One area of interest is its use in the development of new anticancer agents. It may also be useful in the development of new fluorescent probes for the detection of metal ions. Additionally, further investigation into its antioxidant properties may lead to the development of new treatments for oxidative stress-related diseases.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is a complex process that involves several steps. One common method involves the reaction of cyclohexylamine with 2-hydroxy-3-chloroquinoline, followed by the addition of cyclohexanecarboxylic acid. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-22-19(15-18-11-7-8-14-21(18)24-22)16-25(20-12-5-2-6-13-20)23(27)17-9-3-1-4-10-17/h7-8,11,14-15,17,20H,1-6,9-10,12-13,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSODPBSGRZIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7708277.png)




![N-(2-methoxyethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7708311.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708317.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708320.png)


